molecular formula C18H24F2N2O2 B2505848 3,4-difluoro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034238-84-9

3,4-difluoro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide

Cat. No. B2505848
CAS RN: 2034238-84-9
M. Wt: 338.399
InChI Key: ZRLNBOREYKKKJU-UHFFFAOYSA-N
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Description

The compound “3,4-difluoro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a benzamide group, a piperidinyl group, and a tetrahydropyran group . The exact 3D structure is not available in the current resources.

Scientific Research Applications

Chemical Biology and Enzyme Inhibition

Enzyme Inhibitors: Researchers have investigated this compound as a potential enzyme inhibitor. Its unique structure may allow it to selectively bind to specific enzymes, modulating their activity. By understanding its interactions with enzymes, scientists can design targeted inhibitors for therapeutic purposes or as tools for studying enzyme function.

Probes for Molecular Imaging: Fluorinated compounds are valuable in positron emission tomography (PET) imaging due to their favorable properties for radiolabeling. This compound could serve as a PET probe for visualizing specific biological processes or disease markers in vivo. Its stability and affinity for certain receptors make it a promising candidate.

properties

IUPAC Name

3,4-difluoro-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N2O2/c19-16-2-1-14(11-17(16)20)18(23)21-12-13-3-7-22(8-4-13)15-5-9-24-10-6-15/h1-2,11,13,15H,3-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLNBOREYKKKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide

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